(1R,2S)-2-Fluorocyclopropane-1-carboxylic acid
CAS No.: 167073-08-7
VCID: VC4065418
Molecular Formula: C4H5FO2
Molecular Weight: 104.08
* For research use only. Not for human or veterinary use.

Description |
(1R,2S)-2-Fluorocyclopropane-1-carboxylic acid is a chiral compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound features a cyclopropane ring with a fluorine atom at the second carbon and a carboxylic acid group at the first carbon, imparting unique chemical and biological properties. The presence of the fluorine atom enhances the compound's stability, lipophilicity, and metabolic resistance, making it a valuable tool in drug design and development. Synthesis MethodsThe synthesis of (1R,2S)-2-Fluorocyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. Industrial production may employ large-scale cyclopropanation reactions with optimized catalysts and reaction conditions to ensure high yield and purity. Purification steps such as crystallization or chromatography are used to isolate the desired enantiomer . Optical ResolutionOptical resolution can be achieved through methods like preferential crystallization, diastereomer synthesis, enzymatic methods, or chromatography. This process involves converting the racemic mixture into diastereomer salts with an optical resolution agent, followed by separation and treatment with alkali to obtain the optically active compound . Chemical Reactions(1R,2S)-2-Fluorocyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Biological ActivityThe compound exhibits significant biological activity, including:
Applications(1R,2S)-2-Fluorocyclopropane-1-carboxylic acid serves as a valuable building block in organic synthesis and pharmaceutical research. It is used in the production of agrochemicals and other specialty chemicals. Its unique structure and properties make it an interesting candidate for drug design and development. Comparison with Similar CompoundsThe compound is compared to other chiral cyclopropane derivatives, such as (1S,2R)-2-fluorocyclopropane-1-carboxylic acid, which share similar applications but differ in stereochemistry. The presence of the fluorine atom in both compounds enhances their chemical and biological properties compared to non-fluorinated analogs. |
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CAS No. | 167073-08-7 |
Product Name | (1R,2S)-2-Fluorocyclopropane-1-carboxylic acid |
Molecular Formula | C4H5FO2 |
Molecular Weight | 104.08 |
IUPAC Name | (1R,2S)-2-fluorocyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3-/m0/s1 |
Standard InChIKey | HZQKMZGKYVDMCT-HRFVKAFMSA-N |
Isomeric SMILES | C1[C@@H]([C@H]1F)C(=O)O |
SMILES | C1C(C1F)C(=O)O |
Canonical SMILES | C1C(C1F)C(=O)O |
PubChem Compound | 46738189 |
Last Modified | Aug 16 2023 |
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